An In-depth Technical Guide to tert-Butyl Piperidin-4-yl Carbamate and its N-Ethyl Derivative
An In-depth Technical Guide to tert-Butyl Piperidin-4-yl Carbamate and its N-Ethyl Derivative
Introduction
The chemical name "tert-Butyl ethyl(piperidin-4-yl)carbamate" presents a degree of ambiguity. Standard chemical nomenclature suggests a few possible structures. This technical guide will focus on the most synthetically accessible and widely utilized of these structures: tert-butyl (1-ethylpiperidin-4-yl)carbamate . For a comprehensive understanding, this guide will also provide an in-depth analysis of its parent compound, tert-butyl piperidin-4-ylcarbamate .
These compounds are pivotal intermediates in the field of medicinal chemistry. The piperidine ring is a common scaffold in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective chemical modifications, making it an invaluable building block in the synthesis of complex drug molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on the structure, properties, synthesis, and applications of these important chemical entities.
Chemical Structure and Identification
The core structure is a piperidine ring with a Boc-protected amine at the 4-position. The ambiguity in the requested name lies in the placement of the "ethyl" group. This guide will consider the ethyl group attached to the piperidine nitrogen (position 1), as this is a common synthetic modification.
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tert-Butyl piperidin-4-ylcarbamate (Parent Compound)
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IUPAC Name: tert-butyl N-piperidin-4-ylcarbamate[1]
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Structure:
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tert-Butyl (1-ethylpiperidin-4-yl)carbamate (N-Ethyl Derivative)
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IUPAC Name: tert-butyl N-(1-ethylpiperidin-4-yl)carbamate
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Structure:
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Physicochemical and Safety Properties
The properties of these compounds are summarized below. Data for the N-ethyl derivative is less commonly reported in literature, with some properties not being readily available.
| Property | tert-Butyl piperidin-4-ylcarbamate | tert-Butyl (1-ethylpiperidin-4-yl)carbamate |
| CAS Number | 73874-95-0[1][2][3][4][5] | 534595-56-7[6] |
| Molecular Formula | C₁₀H₂₀N₂O₂[5] | C₁₂H₂₄N₂O₂[6] |
| Molecular Weight | 200.28 g/mol [5] | 228.33 g/mol [6] |
| Appearance | White to off-white solid | Not available |
| Melting Point | 161-163 °C | Not available |
| Boiling Point | 304.8 ± 31.0 °C at 760 mmHg | Not available |
| Solubility | Soluble in methanol and other organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). | Not available |
| InChIKey | CKXZPVPIDOJLLM-UHFFFAOYSA-N[1] | JUOXFFYHDMNFHE-UHFFFAOYSA-N[6] |
Safety and Handling
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tert-Butyl piperidin-4-ylcarbamate : May cause skin irritation, serious eye irritation, and respiratory irritation.[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
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tert-Butyl (1-ethylpiperidin-4-yl)carbamate : May cause respiratory irritation.[1] It is advised to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes.[6]
Synthesis and Experimental Protocols
The synthesis of tert-butyl (1-ethylpiperidin-4-yl)carbamate is typically a two-step process starting from 4-aminopiperidine. The first step involves the protection of the primary amine with a Boc group, followed by the N-ethylation of the piperidine ring.
Logical Workflow for Synthesis
Experimental Protocol 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate
This protocol is based on standard Boc-protection procedures for primary amines.[7][8]
Materials:
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4-Aminopiperidine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 4-aminopiperidine (1 equivalent) in DCM.
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Add triethylamine (1.1 equivalents) to the solution and stir.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the cooled mixture.
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Allow the reaction to warm to room temperature and stir for 8-12 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Protocol 2: Synthesis of tert-Butyl (1-ethylpiperidin-4-yl)carbamate
This protocol details the N-ethylation of the parent compound via reductive amination.
Materials:
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tert-Butyl piperidin-4-ylcarbamate
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Acetaldehyde
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Sodium triacetoxyborohydride (STAB)
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1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Acetic acid (catalytic amount)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Water
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of tert-butyl piperidin-4-ylcarbamate (1 equivalent) in DCE, add acetaldehyde (1.5 equivalents).
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Add a catalytic amount of acetic acid to the mixture.
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Stir the reaction mixture at room temperature for 1 hour.
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Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
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Continue stirring at room temperature for 12-24 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
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Extract the mixture with DCM (3x).
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Combine the organic layers, wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (1-ethylpiperidin-4-yl)carbamate.
Applications in Drug Discovery and Development
The tert-butyl piperidin-4-ylcarbamate scaffold is a versatile building block in the synthesis of a wide range of biologically active molecules. Its structure is frequently found in compounds targeting G-protein coupled receptors (GPCRs).
CCR5 Receptor Antagonists for HIV-1 Therapy
This chemical scaffold is a key component in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a coreceptor used by the most common strains of HIV-1 to enter host immune cells (T-cells). By blocking this receptor, CCR5 antagonists prevent the virus from entering and infecting the cells.
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Maraviroc (UK-427,857) : An approved anti-retroviral drug, Maraviroc, is a CCR5 antagonist.[9] The synthesis of Maraviroc and its analogs often involves intermediates derived from the tert-butyl piperidin-4-ylcarbamate structure.
Signaling Pathway: HIV-1 Entry and CCR5 Antagonism
References
- 1. capotchem.com [capotchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]
- 4. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]
- 5. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
